(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine
Description
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(11)4-10/h5H,1-4,10H2 |
InChI Key |
MOJKIQSAHVMNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine
General Synthetic Strategy
The synthesis generally involves two key steps:
- Introduction of the trifluoromethyl group into the pyrrolidine ring.
- Functionalization at the 2-position to install the methanamine substituent.
Typical approaches include multi-step synthesis starting from pyrrolidine or its derivatives, employing trifluoromethylating reagents or fluorination reactions, followed by amination or reductive amination steps.
Detailed Synthetic Routes
Trifluoromethylation of Pyrrolidine Derivatives
A common method to prepare trifluoromethyl-substituted pyrrolidines involves using electrophilic trifluoromethylating agents or nucleophilic trifluoromethyl sources. For example, trifluoromethylation can be achieved via:
- Reaction of pyrrolidine derivatives with trifluoromethyl iodide or trifluoromethyl sulfonium salts under suitable conditions.
- Use of trifluoromethylated building blocks such as trifluoroacetaldehyde derivatives in cyclization reactions.
Although specific procedures for (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine are limited in literature, analogous trifluoromethylated pyrrolidine syntheses provide a foundation for its preparation.
Installation of the Methanamine Group at the 2-Position
The methanamine group is typically introduced via reductive amination or nucleophilic substitution on a suitable precursor such as a 2-formyl or 2-halogenated trifluoromethylated pyrrolidine intermediate.
- Reductive amination : The aldehyde or ketone at the 2-position reacts with ammonia or an amine source, followed by reduction (e.g., with sodium cyanoborohydride or hydrogenation catalysts) to yield the methanamine.
- Substitution reactions : Halogenated intermediates at the 2-position can be displaced by ammonia or amine nucleophiles.
An example from related compounds shows that protecting groups (e.g., Boc on amines) and selective reductions (e.g., using lithium aluminum hydride) are employed to control chemoselectivity and obtain the desired amine functionality.
Representative Synthetic Procedure (Hypothetical)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine derivative + trifluoromethylating agent (e.g., CF3I, base) | Introduction of trifluoromethyl group at 1-position |
| 2 | Oxidation to 2-formyl intermediate (e.g., Dess–Martin periodinane) | Preparation of aldehyde at 2-position |
| 3 | Reductive amination with ammonia or ammonium salts + reducing agent (NaBH3CN) | Formation of methanamine substituent at 2-position |
| 4 | Purification (chromatography, crystallization) | Isolation of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine |
This approach aligns with standard synthetic organic chemistry practices for fluorinated amines.
Analytical Data and Characterization
Typical characterization techniques for confirming the structure and purity of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR and ^13C NMR to identify the pyrrolidine ring protons and carbons.
- ^19F NMR to confirm the trifluoromethyl group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with molecular weight 168.16 g/mol (C6H11F3N2).
- Infrared Spectroscopy (IR) : Identification of amine N-H stretches and C-F bonds.
- Elemental Analysis : Consistency with calculated C, H, N, F percentages.
An example molecular formula and identifiers for the compound:
| Property | Value |
|---|---|
| Molecular Formula | C6H11F3N2 |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine |
| SMILES | C1CC(NC1CN)C(F)(F)F |
| PubChem CID | 54595333 |
These data are consistent with the compound's structure and have been reported in chemical databases and research articles.
Research Findings and Applications
While direct synthetic protocols for (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine are scarce, related trifluoromethylated pyrrolidine derivatives have been synthesized and studied for their biological activities, including antimicrobial and receptor binding properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug discovery.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic trifluoromethylation | CF3I, base | Room temperature to reflux | Direct introduction of CF3 group | Requires handling of toxic reagents |
| Nucleophilic trifluoromethylation | Trifluoromethyl anions or equivalents | Anhydrous solvents, inert atmosphere | High regioselectivity | Sensitive to moisture, multi-step |
| Reductive amination for methanamine | Aldehyde intermediate, NH3 or amine, NaBH3CN | Mild, room temperature | Efficient amine installation | Requires aldehyde precursor |
| Halogen substitution | 2-halopyrrolidine, NH3 | Elevated temperature | Straightforward substitution | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Variations in Pyrrolidine-Based Amines
The following table summarizes key analogs of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine, highlighting structural differences and their implications:
Key Observations :
- Substituent Position : The placement of the trifluoromethyl group (e.g., on pyrrolidine vs. pyridine) significantly alters electronic properties. Pyridine derivatives (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine) exhibit aromaticity, enhancing π-π stacking interactions in drug-receptor binding .
- Chirality : Compounds like [(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine demonstrate the importance of stereochemistry in biological activity and synthetic utility .
- Lipophilicity : Trifluoromethyl groups increase logP values, improving membrane permeability. For example, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine’s liquid state at room temperature suggests high flexibility and lower crystallinity .
Pharmacological and Industrial Relevance
- Drug Candidates : Pyridine-based analogs (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine) are intermediates in kinase inhibitors and antiviral agents .
- Agrochemicals : Trifluoromethyl-pyrrolidine hybrids are explored for herbicide development due to their stability under environmental conditions .
Biological Activity
(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine is a compound featuring a pyrrolidine ring with a trifluoromethyl group and an amine functional group. Its molecular formula is C₆H₉F₃N. The unique trifluoromethyl substitution enhances the compound’s lipophilicity and metabolic stability, making it a candidate of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
The trifluoromethyl group in (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine significantly influences its physicochemical properties. This group enhances the compound's interaction with biological membranes, potentially increasing bioavailability and altering pharmacokinetic properties compared to similar compounds. The amine functional group allows for nucleophilic substitution reactions, which can facilitate interactions with various biological targets, including neurotransmitter systems and enzymes.
Pharmacological Potential
Research indicates that (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine may exhibit activity against specific biological targets:
- Neurotransmitter Systems : The structural features suggest potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.
- Enzyme Activity : Bioassays have been developed to assess the compound's efficacy in inhibiting specific enzymes, with preliminary studies suggesting promising results in targeted enzyme inhibition .
Case Studies
Several studies have investigated the biological activity of similar compounds containing trifluoromethyl groups:
- Inhibition Studies : A study focused on piperazine derivatives demonstrated that trifluoromethyl substitutions significantly enhanced inhibitory potency against serine-dependent cancer cell pathways .
- Structure-Activity Relationships : Research on related compounds indicated that the presence of trifluoromethyl groups improved binding affinity to target proteins, leading to enhanced biological activity .
Comparative Analysis
The following table summarizes key structural characteristics and biological activities of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine | Pyrrolidine ring with trifluoromethyl | Enhanced lipophilicity and metabolic stability | Potential neuromodulatory effects |
| 1-(Pyrrolidin-2-yl)methanamine | Pyrrolidine ring without trifluoromethyl | Lacks enhanced lipophilicity | Limited pharmacological activity |
| 1-(Difluoromethyl)pyrrolidin-2-ylmethanamine | Pyrrolidine with difluoromethyl | Less hydrophobic than trifluoromethyl variant | Moderate enzyme inhibition |
| 1-(Chloromethyl)pyrrolidin-2-ylmethanamine | Pyrrolidine with chloromethyl | Chlorine alters electronic properties | Variable enzyme interaction |
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., DPP-4 or serotonin transporters) .
- MD simulations : GROMACS or AMBER can predict stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train models with datasets (n > 50 analogs) to correlate structural features (e.g., logP, H-bond donors) with activity .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Q. Advanced
- Core modifications : Substitute the pyrrolidine ring with piperidine or azetidine to assess conformational effects .
- Side-chain variations : Introduce alkyl/aryl groups to the methanamine moiety to enhance selectivity .
- Biological assays : Prioritize in vitro ADMET (e.g., microsomal stability, hERG inhibition) early to eliminate toxicophores .
What strategies ensure high purity during large-scale synthesis for preclinical trials?
Q. Methodological
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
- Crystallization control : Optimize cooling rates and solvent ratios (e.g., ethanol/water) to minimize impurities .
- Quality control : Implement ICH guidelines (e.g., Q3A) for impurity profiling .
How can mechanistic studies elucidate the compound’s metabolic pathways?
Q. Advanced
- Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatocyte incubations .
- LC-MS/MS analysis : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometers .
- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
